molecular formula C24H20IN3O6 B3437910 N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3437910
M. Wt: 573.3 g/mol
InChI Key: ZPQNETPSQAVQMG-XDHOZWIPSA-N
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Description

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, an iodoanilino group, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

    Preparation of 4,5-dimethoxy-2-nitrobenzaldehyde: This can be achieved by nitration of 4,5-dimethoxybenzaldehyde using a mixture of nitric acid and sulfuric acid.

    Synthesis of 4-iodoaniline: This can be synthesized by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.

    Formation of the enone intermediate: The enone intermediate can be prepared by reacting 4,5-dimethoxy-2-nitrobenzaldehyde with 4-iodoaniline in the presence of a base such as potassium carbonate.

    Coupling with benzamide: The final step involves coupling the enone intermediate with benzamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The iodoanilino group may enhance the compound’s binding affinity to its targets, while the benzamide moiety may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-bromoanilino)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-chloroanilino)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-fluoroanilino)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide is unique due to the presence of the iodoanilino group, which may confer distinct chemical and biological properties compared to its bromo, chloro, and fluoro analogs. The iodo group can enhance the compound’s reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20IN3O6/c1-33-21-13-16(20(28(31)32)14-22(21)34-2)12-19(27-23(29)15-6-4-3-5-7-15)24(30)26-18-10-8-17(25)9-11-18/h3-14H,1-2H3,(H,26,30)(H,27,29)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQNETPSQAVQMG-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C(=O)NC2=CC=C(C=C2)I)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C(=O)NC2=CC=C(C=C2)I)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20IN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
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N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide

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